molecular formula C14H11N3O5S B2675828 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 325694-66-4

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No. B2675828
CAS RN: 325694-66-4
M. Wt: 333.32
InChI Key: JGMFITXFGFCFAO-UHFFFAOYSA-N
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Description

The compound “1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzo[d]imidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Attached to this core is a sulfonyl group (-SO2-) linked to a 4-methoxy-3-nitrophenyl group. The methoxy (-OCH3) and nitro (-NO2) groups are substituents on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzo[d]imidazole core, with the sulfonyl group and the 4-methoxy-3-nitrophenyl group extending out from the core. The presence of the nitro and methoxy groups on the phenyl ring could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. On the other hand, the methoxy group is electron-donating and could increase the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and methoxy groups could affect its polarity and solubility. The benzo[d]imidazole core could contribute to its stability and rigidity .

Scientific Research Applications

Synthesis and Characterization

  • Rearrangement and Coordination : Derivatives similar to "1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole" have been synthesized and characterized, demonstrating their potential for forming complex structures with metal centers, indicative of their use in coordination chemistry and material science (Bermejo et al., 2000).

  • Corrosion Inhibition : Imidazole derivatives, including those with methoxy groups, have shown significant potential as corrosion inhibitors, highlighting their utility in protecting metals from corrosion, which is crucial in industrial applications (Prashanth et al., 2021).

  • Microwave-assisted Synthesis : The efficient synthesis of benzimidazole derivatives under microwave irradiation demonstrates a method for generating compounds with potential applications in drug discovery and material science, indicating the versatility of benzimidazole cores in chemical synthesis (Chanda et al., 2012).

Potential Applications

  • Anticancer Activity and Radiosensitization : Certain benzimidazole derivatives have been explored for their anticancer activities and potential as radiosensitizers, suggesting the relevance of these compounds in therapeutic applications and cancer treatment (Majalakere et al., 2020).

  • Antitrypanosomal Agents : Imidazole and triazole derivatives exhibit significant antitrypanosomal activity, indicating their potential in treating diseases caused by Trypanosoma species, thus contributing to the field of tropical medicine and pharmacology (Papadopoulou et al., 2012).

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMFITXFGFCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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